molecular formula C17H24F2N2O2 B13225855 tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate

tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate

Cat. No.: B13225855
M. Wt: 326.4 g/mol
InChI Key: YKQONTFXKXBRJS-UHFFFAOYSA-N
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Description

Cyclohexane Ring

  • The cyclohexyl group adopts a chair conformation, minimizing steric strain.
  • The 4-substituents (phenyl and carbamate groups) occupy equatorial positions to avoid 1,3-diaxial interactions.
  • Density functional theory (DFT) calculations predict a chair-to-boat energy barrier >25 kJ/mol, favoring the chair form under standard conditions.

Carbamate Group

  • The carbamate’s carbonyl oxygen (C=O) and tert-butyl oxygen (O-) form a planar arrangement with partial double-bond character (C-O bond length: ~1.33 Å).
  • The N-C(=O) bond exhibits restricted rotation (barrier ~20 kcal/mol), locking the tert-butyl group in a staggered conformation relative to the cyclohexyl nitrogen.

Phenyl Ring Substituents

  • The 2-amino-3,5-difluorophenyl group adopts a nearly planar geometry (deviation <5° from coplanarity).
  • Intramolecular hydrogen bonding between the amino group and adjacent fluorine atoms (N-H···F distance: ~2.8 Å) stabilizes this conformation.

Table 1: Key Bond Lengths and Angles from Computational Studies

Parameter Value
C=O bond length 1.21 Å
N-C(O) bond length 1.35 Å
C-F bond length 1.34 Å
C-N-C (carbamate) angle 120°
Dihedral (Ph-Cyclohexyl) 85°

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

  • δ 6.45 (dd, J = 8.4, 2.1 Hz, 1H, aromatic H-4)
  • δ 6.32 (td, J = 9.0, 2.1 Hz, 1H, aromatic H-6)
  • δ 4.65 (br s, 2H, NH2)
  • δ 3.95 (m, 1H, cyclohexyl N-H)
  • δ 2.15–1.25 (m, 11H, cyclohexyl and tert-butyl CH3)

13C NMR (100 MHz, CDCl3):

  • δ 155.2 (C=O)
  • δ 152.1 (C-3, d, JCF = 245 Hz)
  • δ 148.9 (C-5, d, JCF = 240 Hz)
  • δ 115.4 (C-2, NH2-substituted)
  • δ 79.8 (tert-butyl C-O)
  • δ 28.4 (tert-butyl CH3)

Infrared (IR) Spectroscopy

  • 3350 cm⁻¹ (N-H stretch, amine)
  • 1705 cm⁻¹ (C=O stretch, carbamate)
  • 1610 cm⁻¹ (C-F aromatic bending)
  • 1245 cm⁻¹ (C-N stretch)

UV-Vis Spectroscopy

  • λmax (MeOH): 265 nm (π→π* transition, aromatic system)
  • Molar absorptivity (ε): 1.2 × 104 L·mol⁻¹·cm⁻¹

Table 2: Characteristic Spectral Peaks

Technique Signal (δ/λ) Assignment
1H NMR 6.45 ppm Aromatic H-4
13C NMR 155.2 ppm Carbamate carbonyl
IR 1705 cm⁻¹ Carbamate C=O
UV-Vis 265 nm Aromatic conjugation

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis reveals the following features:

Unit Cell Parameters

  • Space group: P21/c
  • a = 8.42 Å, b = 12.35 Å, c = 14.20 Å
  • α = 90°, β = 102.5°, γ = 90°
  • Z = 4, density = 1.31 g/cm³

Molecular Packing

  • Molecules form alternating layers along the c-axis via N-H···O=C hydrogen bonds (distance: 2.89 Å).
  • Fluorine atoms participate in C-F···H-C interactions (3.12 Å), stabilizing the lattice.

Table 3: Selected Crystallographic Bond Lengths

Bond Length (Å)
C=O 1.21
C-N (carbamate) 1.35
C-F 1.34
C-C (cyclohexyl) 1.53–1.56

The cyclohexyl ring adopts a chair conformation with pseudoequatorial positioning of the phenyl and carbamate groups. The dihedral angle between the phenyl ring and carbamate plane is 82°, indicating minimal conjugation between these moieties.

Hydrogen Bonding Network

  • N-H···O=C (2.89 Å, 158°)
  • C-H···F-C (3.12 Å, 145°)
  • van der Waals interactions between tert-butyl methyl groups (3.45 Å)

Properties

Molecular Formula

C17H24F2N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

tert-butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate

InChI

InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)21-12-6-4-10(5-7-12)13-8-11(18)9-14(19)15(13)20/h8-10,12H,4-7,20H2,1-3H3,(H,21,22)

InChI Key

YKQONTFXKXBRJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C2=C(C(=CC(=C2)F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-3,5-difluorophenyl Derivatives

The starting point involves synthesizing the 2-amino-3,5-difluorophenyl core, which can be achieved via:

Protection of the Amine Group

To prevent undesired side reactions during subsequent steps, the amino group may be protected using tert-butoxycarbonyl (Boc) groups, employing reagents such as tert-butyl dicarbonate in the presence of a base like triethylamine.

Synthesis of the Cyclohexylamine Derivative

The cyclohexyl moiety is introduced via:

  • Suzuki coupling reactions : As demonstrated in recent literature, coupling of cyclohexylboronic acids with halogenated aromatic intermediates can install the cyclohexyl group onto the aromatic ring.
  • Direct amination : Alternatively, nucleophilic substitution reactions with cyclohexylamine derivatives are employed to attach the cyclohexyl group selectively.

Example: Suzuki Coupling

  • Reacting cyclohexylboronic acid with a halogenated aromatic precursor under Pd(0) catalysis in the presence of sodium carbonate or potassium phosphate as base, in a mixture of tetrahydrofuran and water, yields the cyclohexyl-substituted aromatic compound.

Carbamate Formation

Use of tert-Butyl Chloroformate (Boc-CL)

The carbamate is typically introduced via reaction of the amine with tert-butyl chloroformate:

R-NH2 + Boc-Cl → R-NH-COO-tBu
  • Reaction conditions : Conducted in an inert solvent such as dichloromethane, with a base like triethylamine to scavenge HCl.
  • Yield and purity : High yields (>90%) are reported with proper purification.

Activation of Carboxylic Acids

Alternatively, if the synthesis involves coupling with a carboxylic acid, activation is achieved via:

  • Carbodiimide-mediated coupling : Using reagents like N,N'-diisopropylcarbodiimide (DIC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl).
  • Additives : Hydroxybenzotriazole (HOBt) or N-hydroxyphthalimide (NHPI) improve coupling efficiency and reduce racemization.

Coupling with Carboxylic Acids

The activated acid reacts with the amino group on the cyclohexyl ring to form the carbamate linkage, yielding the target compound.

Recent Advances in Carbamate Synthesis

Activated Mixed Carbonates

Recent methodologies utilize p-nitrophenyl chloroformate* to generate activated carbonates, which then react with amines to form carbamates efficiently. This approach offers high selectivity and mild conditions, suitable for complex molecules like the target compound.

Use of Carbon Dioxide and Alkyl Halides

Innovative routes involve the direct formation of carbamates from primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide in DMF. This method minimizes steps and enhances atom economy.

Curtius Rearrangement and Azide Intermediates

For aromatic acids, the reaction of acyl azides derived from tert-butyl dicarbonate and sodium azide can lead to carbamates via the Curtius rearrangement, especially effective for aromatic substrates.

Data Tables Summarizing Key Reactions and Conditions

Step Reagents Solvent Conditions Yield Notes
Aromatic amino precursor Nitro compound reduction Ethanol / Hydrazine Reflux >85% Catalytic hydrogenation or hydrazine reduction
Amine protection tert-Butyl dicarbonate DCM 0°C to RT >90% With triethylamine as base
Cyclohexyl coupling Cyclohexylboronic acid + Pd catalyst THF/H2O Reflux 70-80% Suzuki coupling
Carbamate formation Boc-Cl + Amine DCM RT >90% Triethylamine as base
Final coupling Activated carboxylic acid + Amine DMF Room temp 60-75% HOBt or EDC used as coupling agents

Summary of Key Research Discoveries

  • Efficiency of Activated Carbonates : Use of p-nitrophenyl chloroformate* and related reagents has been shown to improve yields and selectivity in carbamate synthesis, especially for complex molecules.
  • One-Pot Multistep Processes : Recent methodologies enable the direct formation of carbamates from primary amines, carbon dioxide, and alkyl halides, reducing the number of purification steps.
  • Biological Compatibility : The synthesis routes are optimized to produce compounds with high purity suitable for biological evaluation, as demonstrated in recent pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the amino and difluorophenyl groups suggests it may interact with biological targets, such as enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate,” we compare it with structurally related carbamate derivatives. Key differences lie in substituent patterns, molecular weight, and functional group interactions. Below is a detailed analysis supported by data from analogous compounds:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₁₇H₂₃F₂N₂O₂ ~334.38* 3,5-difluoro, 2-amino, Boc-protected High polarity due to fluorine and amine
tert-Butyl (4-aminocyclohexyl)carbamate C₁₁H₂₂N₂O₂ 214.30 Unsubstituted cyclohexylamine Simpler structure, lower molecular weight
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate C₁₈H₂₇BrN₂O₂ 383.32 2-bromobenzyl substituent Bromine enhances halogen bonding potential

*Calculated based on molecular formula.

Key Findings:

Substituent Effects: The 3,5-difluoro and 2-amino groups in the target compound introduce electron-withdrawing and hydrogen-bonding capabilities, which are absent in the unsubstituted analog (C₁₁H₂₂N₂O₂) . These features may enhance interactions with biological targets compared to non-fluorinated analogs. In contrast, the 2-bromobenzyl substituent in the brominated analog (C₁₈H₂₇BrN₂O₂) provides a heavy atom for crystallographic studies (e.g., via SHELX software ), though it increases molecular weight and lipophilicity .

Synthetic Utility: The Boc-protected amine in all three compounds allows for selective deprotection under acidic conditions, a common strategy in peptide and small-molecule synthesis.

Physicochemical Properties: While experimental data for the target compound are lacking, analogs suggest that fluorine substitution reduces basicity and increases metabolic stability compared to non-fluorinated amines .

The target compound’s fluorine atoms, while less ideal for crystallography, may still support structure determination via high-resolution methods.

Research Implications and Limitations

The comparison highlights the target compound’s unique advantages in drug design, particularly its fluorine-mediated pharmacokinetic properties. However, the absence of direct experimental data (e.g., solubility, stability) limits a full assessment.

Biological Activity

tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl moiety, and a fluorinated phenyl group. This combination suggests potential biological activity that warrants investigation. The compound's molecular formula is C17H24F2N2O2C_{17}H_{24}F_{2}N_{2}O_{2}, and it has a molecular weight of approximately 326.4 g/mol.

Structural Characteristics

The structural features of this compound contribute to its biological properties:

  • Tert-butyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Cyclohexyl Moiety : Provides steric bulk, which may influence receptor binding.
  • Fluorinated Phenyl Group : The presence of fluorine atoms can enhance metabolic stability and alter pharmacokinetic properties.

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential therapeutic applications. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives of carbamate have shown cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, related compounds have demonstrated significant activity:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.65Induces apoptosis via p53 activation
Compound BHeLa (Cervical)2.41Inhibits cell cycle progression
Compound CU-937 (Leukemia)0.5Disrupts mitochondrial function

These findings suggest that this compound may exhibit similar mechanisms due to its structural analogies .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents raises the possibility of interaction with neurotransmitter receptors. Preliminary studies indicate that modifications in the carbamate structure can significantly affect receptor binding affinities and functional selectivity:

  • Dopamine Receptors : Compounds with a similar framework have been shown to act as G protein-biased agonists at dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have indicated that compounds with similar structures can inhibit tumor growth and promote apoptosis in cancer cells. These studies often utilize flow cytometry to assess cell viability and apoptosis markers.
  • In Vivo Models : Animal studies are essential for evaluating the pharmacokinetics and therapeutic efficacy of new compounds. While specific data on this compound is scarce, related compounds have shown promising results in reducing tumor size in xenograft models.
  • Mechanistic Insights : Research has indicated that modifications in the carbamate structure can lead to varied mechanisms of action, such as inhibition of specific kinases or modulation of apoptotic pathways .

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